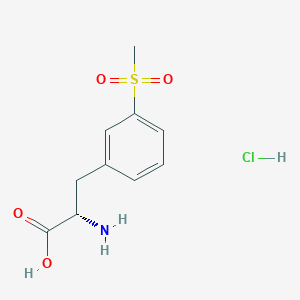
(S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of propanoic acid, which is a carboxylic acid, and contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) and a methylsulfonyl group (a sulfur atom bonded to two oxygen atoms and one carbon atom). The “(S)-2-Amino” part suggests that it has an amino group (NH2) on the second carbon atom in the chain, and that this group is in the S (sinister, or left) configuration in terms of stereochemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely show the carboxylic acid group at one end of the propane chain, the amino group on the second carbon of the chain, and the phenyl and methylsulfonyl groups attached to the third carbon .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the presence of polar groups (like the carboxylic acid and sulfonyl groups) could make the compound soluble in polar solvents .Scientific Research Applications
Analytical Method Development
- Reverse Phase HPLC Method for Stereoisomer Separation : A study developed a method for separating stereo isomers of a related compound using reverse phase high-performance liquid chromatography, which could be applicable for analyzing (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride (Davadra et al., 2011).
Synthesis and Chemical Properties
- Synthesis of Derivatives : Research on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, which shares a similar structural motif, explored various imination strategies (Tye & Skinner, 2002).
- Biocatalysis with Methylobacterium Y1-6 : A study utilized Methylobacterium Y1-6 for biocatalytic production of S-APA, a pharmaceutical intermediate related to (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid (Li et al., 2013).
- Synthesis of Novel Compounds : Efforts were made to synthesize new derivatives of amino acids with specific structures, demonstrating the versatility and potential for chemical modification of similar compounds (Mickevičienė et al., 2015).
Pharmaceutical and Medicinal Research
- Modification of Polymeric Compounds : Research explored the modification of polymers using various amino acids, including 2-amino-3-(4-hydroxyphenyl) propanoic acid, for enhanced antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-(methylsulfonyl)benzaldehyde", "ethyl 2-oxo-4-phenylbutanoate", "L-alanine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Condensation of 3-(methylsulfonyl)benzaldehyde with ethyl 2-oxo-4-phenylbutanoate in the presence of sodium hydroxide and methanol to form (E)-3-(3-(methylsulfonyl)phenyl)-2-oxo-4-phenylbutenoic acid ethyl ester.", "Step 2: Reduction of the ethyl ester using sodium borohydride in methanol to form (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid ethyl ester.", "Step 3: Hydrolysis of the ethyl ester using hydrochloric acid and water to form (S)-2-Amino-3-(3-(methylsulfonyl)phenyl)propanoic acid hydrochloride." ] } | |
CAS No. |
2177264-60-5 |
Molecular Formula |
C10H14ClNO4S |
Molecular Weight |
279.74 g/mol |
IUPAC Name |
2-amino-3-(3-methylsulfonylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4S.ClH/c1-16(14,15)8-4-2-3-7(5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H |
InChI Key |
SODPTEIBYBFURE-UHFFFAOYSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)N.Cl |
SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


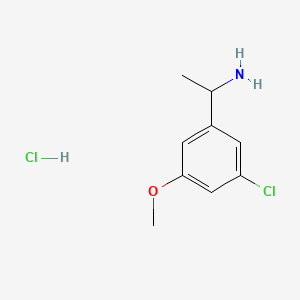
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-amine hydrochloride](/img/structure/B8228558.png)
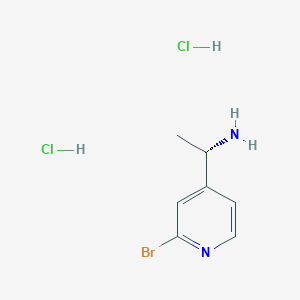

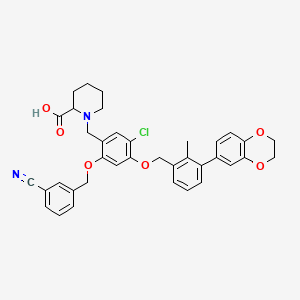
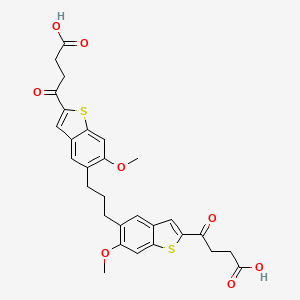
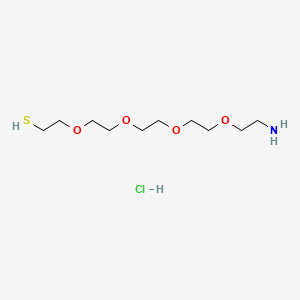
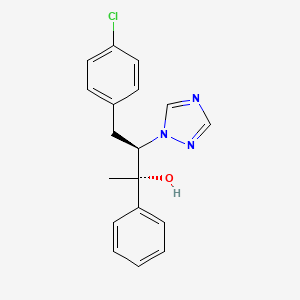



![4-[(Z)-1-cyano-2-{6-[(2-hydroxyethyl)(methyl)amino]-1-benzothiophen-2-yl}ethenyl]benzonitrile](/img/structure/B8228619.png)


